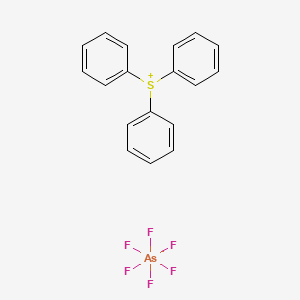

Triphenylsulfonium hexafluoroarsenate

Descripción general

Descripción

Triphenylsulfonium hexafluoroarsenate is a chemical compound with the molecular formula C18H15AsF6S. It is a member of the triarylsulfonium salts family, which are known for their efficiency as photoinitiators in cationic polymerization processes . This compound is particularly notable for its use in photolithography and other applications requiring high sensitivity to ultraviolet light .

Métodos De Preparación

Triphenylsulfonium hexafluoroarsenate can be synthesized through several methods. One common synthetic route involves the reaction of triphenylsulfonium chloride with potassium hexafluoroarsenate in an aqueous medium . The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods often involve the use of Friedel-Crafts catalysts to facilitate the reaction between an aromatic hydrocarbon, sulfur chloride, and chlorine .

Análisis De Reacciones Químicas

Photolysis Mechanism and Acid Generation

Triphenylsulfonium hexafluoroarsenate (TPS-AsF₆) undergoes photolysis upon UV irradiation, initiating a sequence of reactions critical for cationic polymerization. The primary mechanism involves homolytic cleavage of the carbon-sulfur bond, generating a sulfonium radical cation and a phenyl radical . The radical cation abstracts a hydrogen atom from the environment, leading to the formation of a strong Brønsted acid (HAsF₆) and aromatic sulfides (e.g., diphenylsulfide) .

Key steps :

-

Photocleavage :

-

Hydrogen abstraction :

-

Acid release :

Quantum Yields and Efficiency

The efficiency of acid generation is quantified by quantum yields (Φ), which measure the ratio of acid molecules produced per photon absorbed.

Table 1: Quantum Yields for Acid Generation

| Medium | Quantum Yield (Φ) | Source |

|---|---|---|

| Acetonitrile | 0.7 | |

| Polymer matrix | 0.3–0.4 | |

| Sensitized¹ | >2.0 |

¹ Under electron transfer sensitization.

In polymer films, reduced quantum yields (compared to solution) are attributed to polymer absorbance and cage effects . Sensitized photolysis (e.g., using electron donors) can significantly enhance Φ due to chain reactions .

Sensitized vs. Direct Photolysis

Sensitized photolysis (e.g., using electron donors like benzene derivatives) alters reaction pathways:

-

Direct irradiation : Dominant products are diphenylsulfide and HAsF₆ .

-

Sensitized : Higher quantum yields (>2) suggest chain reactions involving electron transfer .

Table 4: Product Yields

| Sensitizer Type | Major Products | Quantum Yield | Source |

|---|---|---|---|

| None (direct) | Diphenylsulfide + HAsF₆ | 0.7 | |

| Electron donor (e.g., benzene derivatives) | Chain reaction products | >2.0 |

Electron Beam vs. UV Exposure

In lithographic applications, acid generation depends on dose and accelerating voltage :

-

UV (254 nm) : Linear dose-response up to 15 mJ/cm², then saturation .

-

E-beam : Acid yield inversely proportional to accelerating voltage (e.g., 10 kV > 20 kV) .

Table 5: E-Beam Efficiency

| Accelerating Voltage | Acid Conversion (%) | Source |

|---|---|---|

| 10 kV | 62 | |

| 15 kV | 45 | |

| 20 kV | 28 |

Aplicaciones Científicas De Investigación

Photoinitiator in Cationic Polymerization

One of the primary applications of TPSHFA is as a photoinitiator for cationic polymerization. Upon exposure to UV light, TPSHFA undergoes photolysis, generating a strong Brønsted acid that initiates the polymerization of various monomers. This process is critical in producing materials with specific properties required for advanced applications.

Case Study: Photopolymerization Efficiency

In comparative studies, TPSHFA has demonstrated superior efficiency compared to other photoinitiators. For instance, when used in the polymerization of limonene dioxide, TPSHFA exhibited markedly higher conversion rates and polymerization speeds than traditional triarylsulfonium salts .

Applications in Semiconductor Manufacturing

TPSHFA is extensively utilized in the development of photoresists for semiconductor manufacturing. These materials are crucial for creating intricate micro-patterns on silicon wafers used in electronic devices.

Case Study: Photoresist Formulation

A notable formulation includes a mixture comprising 80 parts poly-(p-hydroxystyrene), 6 parts TPSHFA, and 14 parts diethyl phthalate. This combination has been shown to enhance the resolution and stability of photoresists under exposure to UV radiation, making it suitable for high-precision applications .

Material Science Innovations

The use of TPSHFA extends beyond traditional applications into innovative material science ventures. Its ability to facilitate rapid curing processes enables the development of advanced coatings and adhesives.

Case Study: Development of Coatings

Research indicates that incorporating TPSHFA into epoxy formulations significantly reduces curing times while maintaining mechanical integrity and thermal stability . This advancement is particularly beneficial in industries where time efficiency and material performance are paramount.

Comparison with Other Photoinitiators

To understand the unique advantages of TPSHFA, it is essential to compare it with other commonly used photoinitiators:

| Property | Triphenylsulfonium Hexafluoroarsenate | Other Triarylsulfonium Salts |

|---|---|---|

| UV Absorption Range | Effective above 300 nm | Limited to below 250 nm |

| Polymerization Speed | High | Moderate |

| Application Versatility | Wide (semiconductors, coatings) | Limited |

| Thermal Stability | Excellent | Variable |

Future Directions and Research Opportunities

Ongoing research focuses on enhancing the spectral response of TPSHFA to broaden its applicability in various industries. Modifications to its chemical structure aim to improve its efficiency as a photoinitiator under different light conditions, potentially leading to new applications in biomedicine and nanotechnology.

Mecanismo De Acción

The mechanism of action of triphenylsulfonium hexafluoroarsenate involves the generation of a strong Brønsted acid upon exposure to ultraviolet light . This acid initiates cationic polymerization by protonating the monomer, leading to the formation of a reactive cationic species that propagates the polymerization process . The molecular targets include various monomers such as styrene oxide and cyclohexene oxide, which undergo polymerization in the presence of the acid . The pathways involved include photolysis and subsequent cationic polymerization steps .

Comparación Con Compuestos Similares

Triphenylsulfonium hexafluoroarsenate is similar to other triarylsulfonium salts such as triphenylsulfonium tetrafluoroborate and triphenylsulfonium hexafluorophosphate . These compounds also function as photoinitiators for cationic polymerization and share similar photochemical properties . this compound is unique in its higher efficiency and sensitivity in photoinitiation processes . Other similar compounds include diphenyl-4-thiophenoxyphenylsulfonium salts and dialkylphenacylsulfonium salts, which are used in thermal and photochemical cationic polymerization .

Actividad Biológica

Triphenylsulfonium hexafluoroarsenate (TPSH) is a compound that has garnered attention in various fields, particularly in polymer chemistry and photoinitiation processes. This article delves into its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a sulfonium salt commonly used as a photoinitiator in cationic polymerization processes. Its structure consists of a triphenylsulfonium cation paired with a hexafluoroarsenate anion, which contributes to its unique reactivity under UV light.

The biological activity of TPSH primarily stems from its role as a photoinitiator. Upon exposure to UV light, TPSH generates reactive cations that initiate polymerization processes. This mechanism is crucial in applications such as:

- Cationic Polymerization : TPSH facilitates the polymerization of epoxy resins and other monomers under UV light, leading to the formation of crosslinked networks.

- Photopolymerization in 3D Printing : It has been employed in 3D printing technologies to create intricate structures with biocompatibility for tissue engineering applications .

Photoinitiation and Polymerization Efficiency

Research indicates that TPSH exhibits high efficiency in initiating cationic polymerization. Studies show that:

- Curing Rates : When added at a concentration of 1.5% molar, TPSH achieves maximum cure rates within 20 seconds under high UV intensity .

- Monomer Conversion : The conversion rates for various monomers using TPSH as a photoinitiator have been reported to exceed 70% within short irradiation times, demonstrating its effectiveness in polymer synthesis .

Toxicity and Safety Profile

While TPSH is effective as a photoinitiator, it is essential to consider its safety profile. The compound has been classified with specific hazard codes indicating potential acute toxicity via inhalation and ingestion, as well as environmental hazards .

Application in Biobased Resins

A notable study explored the use of TPSH in the cationic UV-curing of biobased resins. The findings highlighted:

- Sustainability : The dual UV and visible light curing process using TPSH promotes sustainable practices in polymer chemistry by utilizing renewable resources .

- Material Properties : The resulting materials exhibited enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.

3D Printing Innovations

TPSH has also been pivotal in advancements in 3D printing technology. A case study demonstrated:

- Tissue Engineering Constructs : TPSH was used to fabricate complex tissue constructs that mimic human ear structures, showcasing its potential in biomedical applications .

Data Table: Comparison of Photoinitiators

| Photoinitiator | Maximum Conversion (%) | Cure Time (s) | Application Area |

|---|---|---|---|

| This compound | >70 | <20 | Cationic Polymerization |

| Diaryliodonium salts | <50 | >900 | General Polymerization |

| Iodonium hexafluoroantimonate | <5 | Varies | Specialized Applications |

Propiedades

IUPAC Name |

hexafluoroarsenic(1-);triphenylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.AsF6/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4,5,6)7/h1-15H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYENPFUVTQGHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[As-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15AsF6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10886155 | |

| Record name | Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57900-42-2 | |

| Record name | Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57900-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057900422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylsulphonium hexafluoroarsenate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.